molecular formula C12H14F2O2 B14038897 1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one

1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one

Cat. No.: B14038897
M. Wt: 228.23 g/mol
InChI Key: YXYHAJLCRDQNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethoxy group and an ethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

The synthesis of 1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(difluoromethoxy)-3-ethylbenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, followed by purification steps to isolate the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents and conditions for these reactions include acids, bases, and specific catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction pathway and conditions used.

Scientific Research Applications

1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound may be investigated for its potential biological activity, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one can be compared with similar compounds, such as:

    1-(4-Methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-(4-Fluorophenyl)propan-2-one: Contains a single fluorine atom instead of a difluoromethoxy group.

    1-(4-Chlorophenyl)propan-2-one: Features a chlorine atom in place of the difluoromethoxy group. These comparisons highlight the unique properties of this compound, such as its increased electronegativity and potential reactivity due to the presence of the difluoromethoxy group.

Properties

Molecular Formula

C12H14F2O2

Molecular Weight

228.23 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-3-ethylphenyl]propan-2-one

InChI

InChI=1S/C12H14F2O2/c1-3-10-7-9(6-8(2)15)4-5-11(10)16-12(13)14/h4-5,7,12H,3,6H2,1-2H3

InChI Key

YXYHAJLCRDQNLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CC(=O)C)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.